PF-03882845 - 1023650-66-9

PF-03882845

Catalog Number: EVT-278943
CAS Number: 1023650-66-9
Molecular Formula: C24H22ClN3O2
Molecular Weight: 419.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid, also known as PF-03882845 or PF-03882845, is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Developed through extensive research efforts, it exhibits high potency and selectivity for the MR over other nuclear receptors, making it a valuable tool in investigating the role of the MR in various physiological and pathological processes. Research applications of PF-03882845 primarily focus on its potential in treating cardiovascular and renal diseases where MR overactivation plays a significant role.

Synthesis Analysis

The synthesis of PF-03882845 is described in detail by Chan et al. The process involves several steps, starting with a pyrazoline derivative and culminating in the formation of the final compound through various chemical transformations and purifications. Incorporation of a carboxylate moiety proved crucial in overcoming solubility issues and minimizing hERG channel inhibition, which were observed in earlier analogs.

Molecular Structure Analysis

PF-03882845 possesses a distinct molecular structure that contributes to its binding affinity and selectivity for the MR. The core structure consists of a pyrazoline ring linked to a benzo[g]indazole scaffold. Key structural features include a 3-chloro-4-cyanophenyl substituent on the pyrazoline ring, a cyclopentyl group at the 3-position of the benzo[g]indazole, and a carboxylic acid group at the 7-position. These specific structural elements are thought to be responsible for the compound's favorable pharmacological properties.

Mechanism of Action

PF-03882845 acts as a competitive antagonist of the mineralocorticoid receptor (MR). By binding to the MR, it prevents the binding of aldosterone, the primary endogenous mineralocorticoid. This, in turn, inhibits the downstream signaling cascade initiated by aldosterone binding, effectively blocking its effects on gene expression and ultimately its physiological actions.

Applications
  • Renal Protection in Nephropathy: Studies demonstrate the efficacy of PF-03882845 in preventing renal injury in animal models of nephropathy. It effectively reduces urinary albumin-to-creatinine ratio (UACR), a marker of kidney damage, and attenuates the expression of pro-fibrotic genes in the kidneys.
  • Hypertension Management: Preclinical studies in Dahl salt-sensitive rats suggest that PF-03882845 might offer superior blood pressure control compared to eplerenone, a steroidal MR antagonist.
  • Mineralocorticoid Excess Syndrome (MCES) Management: In vitro research indicates that PF-03882845 does not interfere with the anti-cancer activity of abiraterone, a drug used in prostate cancer treatment that can lead to MCES.
  • Investigating Corticosteroid-Regulated Sodium Transport: PF-03882845 serves as a valuable tool in dissecting the specific roles of mineralocorticoid and glucocorticoid receptors in mediating steroid-induced ENaC activity in the distal nephron.
Future Directions
  • Clinical Trials: While preclinical data is promising, further clinical trials are crucial to validate the efficacy and safety of PF-03882845 in human subjects for various indications.
  • Hyperkalemia Risk Assessment: Investigating the long-term hyperkalemia risk associated with PF-03882845 compared to steroidal MR antagonists remains a critical area of future research.
  • Combination Therapies: Exploring the potential synergistic effects of PF-03882845 in combination with other therapeutic agents, particularly in complex diseases like diabetic nephropathy, holds promise.

Eplerenone

  • Compound Description: Eplerenone is a steroidal mineralocorticoid receptor antagonist used clinically to treat heart failure and hypertension. [, ]
  • Relevance: Eplerenone serves as a key comparator to PF-03882845 in several studies. Both compounds demonstrate efficacy in suppressing aldosterone-mediated renal injury, but PF-03882845 exhibits a superior therapeutic index with a reduced risk of hyperkalemia. [, , ]

Spironolactone

  • Compound Description: Spironolactone is a steroidal mineralocorticoid receptor antagonist used to treat heart failure, hypertension, and other conditions. [, ]
  • Relevance: Like eplerenone, spironolactone is used as a comparator to PF-03882845 in evaluating its efficacy and safety profile. PF-03882845 is suggested as a potential alternative with a reduced risk of hyperkalemia compared to these steroidal antagonists. [, , , ]

Amiloride

  • Compound Description: Amiloride is a potassium-sparing diuretic that functions as an epithelial sodium channel blocker. []
  • Relevance: While not a direct mineralocorticoid receptor antagonist like PF-03882845, amiloride is investigated in combination with abiraterone acetate for managing mineralocorticoid excess syndrome. It demonstrates efficacy in mitigating this side effect without interfering with abiraterone's antineoplastic activity. [, ]

(R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid

  • Compound Description: This compound, designated as (R)-14c in the original research, represents a novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonist. It exhibits improved solubility and pharmacokinetic properties compared to PF-03882845. []
  • Relevance: (R)-14c is a structurally related pyrazoline-based mineralocorticoid receptor antagonist developed as part of the same research program that yielded PF-03882845. [] Its development highlights the exploration of structural modifications to enhance the properties and therapeutic potential of this class of compounds.

Finerenone (BAY94-8862)

  • Compound Description: Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor antagonist currently under clinical development for treating chronic kidney disease and heart failure. [, ]
  • Relevance: Similar to PF-03882845, finerenone represents a new generation of non-steroidal mineralocorticoid receptor antagonists being investigated for their potential to provide clinical benefits with a reduced risk of hyperkalemia compared to steroidal agents. [, ]

Properties

CAS Number

1023650-66-9

Product Name

PF-3882845

IUPAC Name

(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1

InChI Key

XNULRSOGWPFPBL-REWPJTCUSA-N

SMILES

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

PF-03882845; PF 03882845; PF03882845.

Canonical SMILES

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

Isomeric SMILES

C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.